![molecular formula C16H17N5O3S B2634438 methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate CAS No. 863500-93-0](/img/structure/B2634438.png)

methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

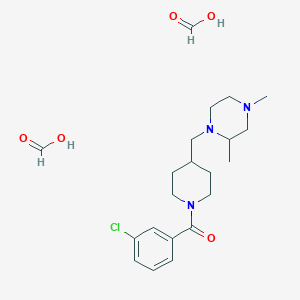

[1,2,3]Triazolo[4,5-d]pyrimidine derivatives are a class of compounds that have been studied for their potential anti-cancer effects . They have been used in quantitative structure–activity relationship (QSAR) studies to predict their anti-gastric cancer effect .

Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been studied using methods like X-ray diffraction analysis and density functional theory (DFT) .Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and can involve multiple steps . For instance, 5,7-diamino-derivatives were made by heating the derived sulphones with ethanolic ammonia .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be predicted using QSAR models .Wissenschaftliche Forschungsanwendungen

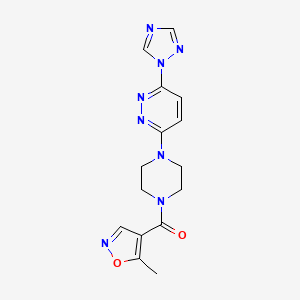

- Anticancer Activity : Some triazole derivatives exhibit potent cytotoxic activity against cancer cell lines. For instance, one of the derivatives showed effective cytotoxicity against various cancer cell lines with nanomolar IC50 values .

- Antibiotics : Medicinal compounds containing a 1,2,3-triazole core, such as the anticonvulsant drug Rufinamide, cephalosporin antibiotic cefatrizine, and β-lactam antibiotic tazobactam, have been developed .

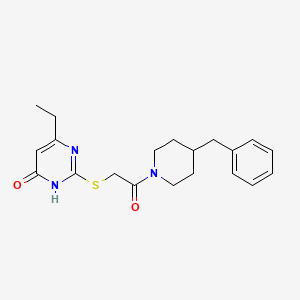

- Click Chemistry : The 1,2,3-triazole motif is popularly used in click chemistry due to its facile synthesis. Click reactions involving 1,2,3-triazoles have applications in bioconjugation, fluorescent imaging, and materials science .

- Materials Design : Researchers explore the use of 1,2,3-triazoles in designing novel materials with specific functionalities .

- Supramolecular Assemblies : 1,2,3-triazoles participate in host-guest interactions, leading to the formation of supramolecular assemblies. These assemblies have applications in drug delivery and sensing .

- Enzyme Inhibitors : Some 1,2,3-triazole derivatives act as enzyme inhibitors. For example, carbonic anhydrase inhibitors and cholinesterase inhibitors have been explored .

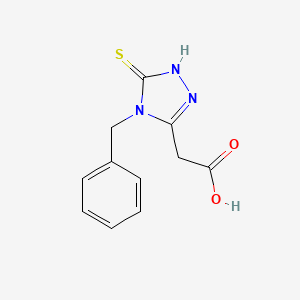

- Fluorescent Probes : 1,2,3-triazoles are used as fluorescent probes for imaging biological systems. Their unique properties make them valuable tools in bioconjugation and cellular imaging .

Drug Discovery and Medicinal Chemistry

Organic Synthesis and Click Chemistry

Polymer Chemistry and Materials Science

Supramolecular Chemistry and Host-Guest Interactions

Chemical Biology and Enzyme Inhibition

Fluorescent Imaging and Bioconjugation

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a complex compound with potential therapeutic applications. Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The action of similar compounds may be influenced by various factors, including the physiological environment and the presence of other molecules .

Eigenschaften

IUPAC Name |

methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-4-12(16(22)24-3)25-15-13-14(17-9-18-15)21(20-19-13)10-5-7-11(23-2)8-6-10/h5-9,12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWNHTMVKXFNDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]urea](/img/structure/B2634355.png)

![N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2634360.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)

![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)

methanone](/img/structure/B2634368.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)